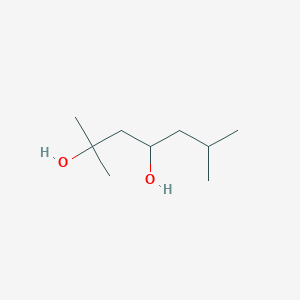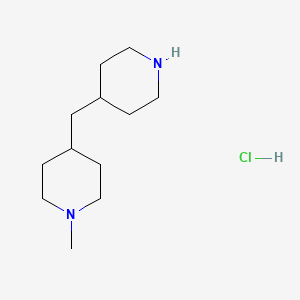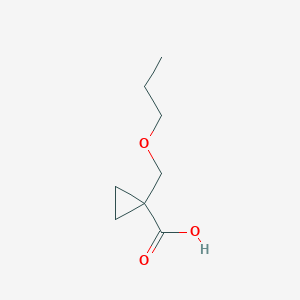
1-Propoxymethylcyclopropanecarboxylic acid
Vue d'ensemble
Description
1-Propoxymethylcyclopropanecarboxylic acid is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a cyclopropane derivative that has a propoxymethyl group attached to the carboxylic acid moiety. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
Rhizobitoxine Production and Plant Nodulation
1-Propoxymethylcyclopropanecarboxylic acid's application in plant biology, specifically in nodulation processes, is evident in its association with rhizobitoxine production. Rhizobitoxine, an ethylene synthesis inhibitor produced by Bradyrhizobium elkanii, enhances nodulation and competitiveness on Macroptilium atropurpureum. The application of an ethylene precursor, which includes 1-propoxymethylcyclopropanecarboxylic acid, was found to decrease nodulation of Macroptilium atropurpureum by Bradyrhizobium elkanii (Yuhashi et al., 2000).
Ethylene Precursor Assay in Plant Research
In plant research, 1-propoxymethylcyclopropanecarboxylic acid is significant as a precursor of ethylene. A chemical assay developed for this acid can detect its presence in extracts of tomato fruits and measure the activity of an enzyme that converts S-adenosylmethionine to this compound. This assay has helped in understanding the role of 1-propoxymethylcyclopropanecarboxylic acid in ethylene formation and its correlation with the ripening process in tomatoes (Boller, Herner, & Kende, 2004).
Role in Ethylene-Independent Plant Growth Regulation
Recent evidence suggests that 1-propoxymethylcyclopropanecarboxylic acid plays a signaling role independent of ethylene biosynthesis in plants. This has implications for its role in plant development, cell wall signaling, and pathogen virulence (Polko & Kieber, 2019).
Transport in Plants and Agronomic Applications
1-Propoxymethylcyclopropanecarboxylic acid's transport within plants is crucial for various ethylene responses. Its role in ethylene biosynthesis and potential as an ethylene-independent signal opens up avenues for agronomic applications, particularly in the regulation of plant development under stress conditions (Vanderstraeten & Van Der Straeten, 2017).
Synthesis and Characterization in Chemistry
The compound has been a focus in the field of organic synthesis, with studies exploring methods for synthesizing 1-aminocyclopropanecarboxylic acid derivatives. These studies contribute to the broader understanding of this compound's chemical properties and potential applications in various fields (Zhou et al., 2011).
Role in Bioresource-Based Materials
1-Propoxymethylcyclopropanecarboxylic acid is significant in the development of bioresource-based materials, particularly in creating degradable thermosets that offer a sustainable alternative to traditional materials. Its application in this area addresses critical needs like sustainability, recycling, and achieving a balance between hardness and flexibility in materials (Ma, Webster, & Jabeen, 2016).
Ethylene Synthesis Regulation in Tomato
This compound's role in the synthesis of ethylene in tomato plants, particularly during ripening, has been a subject of research. Understanding the regulation of ethylene synthesis, including the involvement of 1-propoxymethylcyclopropanecarboxylic acid, is vital for agricultural and horticultural applications (Barry, Llop-Tous, & Grierson, 2000).
Propriétés
IUPAC Name |
1-(propoxymethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-5-11-6-8(3-4-8)7(9)10/h2-6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXPLWZLDBFKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propoxymethylcyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



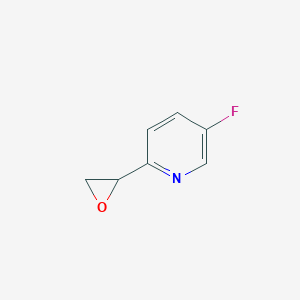
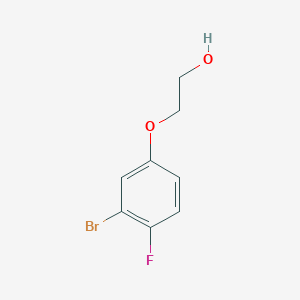
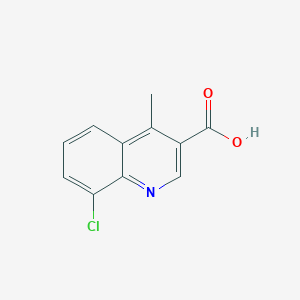
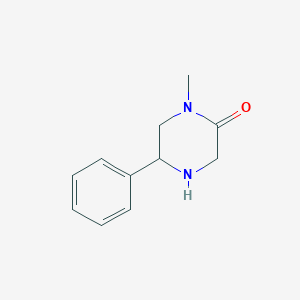
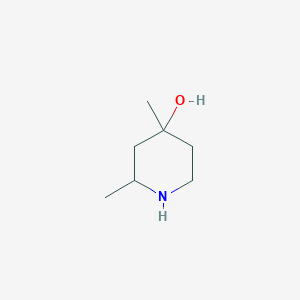
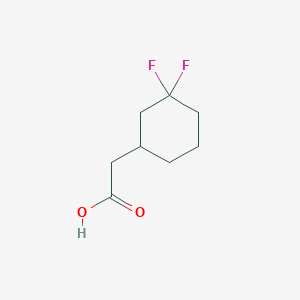
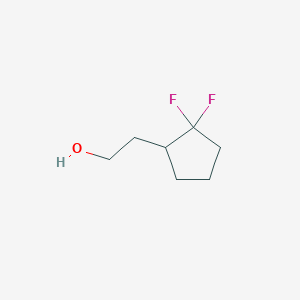
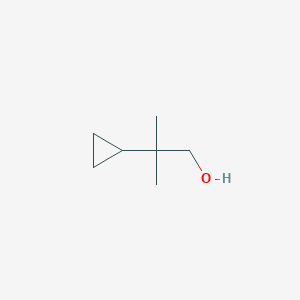
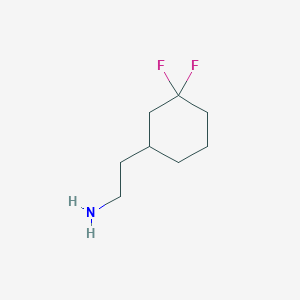

![4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1457638.png)
